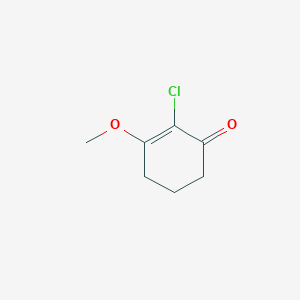
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 5-(trifluoromethyl)-1H-pyrazole with a suitable propanol derivative. One common method includes the use of 1-bromopropane as a starting material, which undergoes nucleophilic substitution with the pyrazole compound under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanal or 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanone.
Reduction: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propane.
Substitution: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propyl halides or esters.
Applications De Recherche Scientifique
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-{[3-(Trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol: A compound with a similar trifluoromethyl group but attached to a benzyl ether moiety.
1-Propanol: A simpler alcohol with a similar propanol chain but lacking the pyrazole and trifluoromethyl groups.
Uniqueness
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9F3N2O |
|---|---|
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6-4-5(11-12-6)2-1-3-13/h4,13H,1-3H2,(H,11,12) |
Clé InChI |
NIXYOHBANBPRFL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(F)(F)F)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13034601.png)
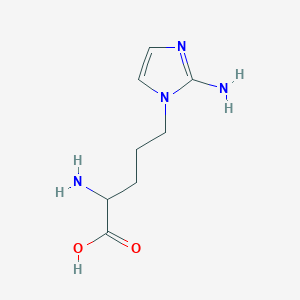
![4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B13034606.png)
![Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B13034624.png)
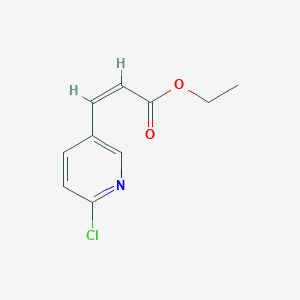


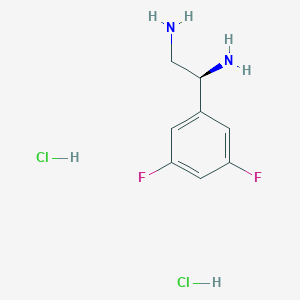
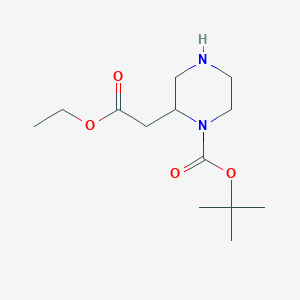

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
